2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide
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Overview
Description
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H12BrClN2O2. This compound is notable for its unique structure, which includes both bromine and chlorine substituents on a dimethylphenoxy ring, as well as an acetohydrazide functional group. These features make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-chloro-3,5-dimethylphenol.
Etherification: This phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The hydrazide group can participate in redox reactions, potentially forming different oxidation states or reducing agents.
Condensation Reactions: The acetohydrazide group can react with aldehydes and ketones to form hydrazones and azines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Oxidized forms of the hydrazide group.
Condensation Products: Hydrazones and azines.
Scientific Research Applications
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is unique due to the combination of bromine and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. This dual halogenation can enhance its utility in various synthetic and research contexts.
Biological Activity
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide (CAS No. 1706443-90-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C₁₀H₁₂BrClN₂O₂
- Molecular Weight : 307.57 g/mol
- Structure : The compound features a bromo and chloro substituent on a dimethylphenoxy ring, linked to an acetohydrazide moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-chloro-3,5-dimethylphenol with an appropriate hydrazine derivative under controlled conditions. The reaction yields the hydrazide through nucleophilic substitution mechanisms.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. In particular:
- Activity against Bacteria : The compound has shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate that it possesses comparable efficacy to established antibiotics such as vancomycin.
Bacterial Strain | MIC (µg/mL) | Comparison |
---|---|---|
Methicillin-resistant S. aureus | 2 | Comparable to vancomycin |
E. faecium | 4 | Effective |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity:
- Against Candida Species : It has been effective against drug-resistant strains of Candida, showing promise as a treatment option for fungal infections that are difficult to manage with conventional antifungals.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Viability Assays : Studies involving Caco-2 (colon cancer) and A549 (lung cancer) cell lines revealed that the compound significantly reduces cell viability, suggesting its potential as an anticancer agent.
Cell Line | Viability (%) | Control Viability (%) |
---|---|---|
Caco-2 | 39.8 | 100 |
A549 | 56.9 | 100 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary in silico studies suggest that it may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
- Study on Antibacterial Efficacy : A recent study published in Compounds demonstrated that derivatives of phenoxy compounds exhibited broad-spectrum antibacterial activity. The tested compound was part of a series that showed enhanced efficacy against resistant strains compared to traditional antibiotics .
- Anticancer Research : Another study focused on the anticancer effects of similar hydrazone derivatives indicated that modifications in the phenyl ring significantly influenced their activity against various cancer cell lines .
Properties
Molecular Formula |
C10H12BrClN2O2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H12BrClN2O2/c1-5-3-7(16-4-8(15)14-13)9(11)6(2)10(5)12/h3H,4,13H2,1-2H3,(H,14,15) |
InChI Key |
SMKQISZNXBSFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCC(=O)NN |
Origin of Product |
United States |
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